(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The general synthetic route includes:
Formation of the Isoquinoline Core: This step involves the cyclization of a suitable precursor to form the isoquinoline ring system.
Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out under controlled conditions to introduce the methoxy groups at the desired positions.
Attachment of the Phenylbutanoyl Group: This step involves the coupling of the phenylbutanoyl moiety to the isoquinoline core through amide bond formation.
Glycosylation: The final step involves the glycosylation of the intermediate with a suitable sugar donor to form the trihydroxyoxane ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a chiral building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its complex structure and multiple functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may act as an agonist or antagonist at various receptor sites.
Modulation of Pathways: The compound could modulate biochemical pathways by affecting the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.
Other Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Glycosylated Compounds: Molecules with similar sugar moieties but different aglycones.
Uniqueness
This compound is unique due to its combination of an isoquinoline core, multiple chiral centers, and glycosylation
Properties
Molecular Formula |
C33H42N2O13 |
---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H42N2O13/c1-5-46-31(42)21(12-11-18-9-7-6-8-10-18)34-17(2)29(39)35-16-20-15-24(45-4)23(44-3)14-19(20)13-22(35)32(43)48-33-27(38)25(36)26(37)28(47-33)30(40)41/h6-10,14-15,17,21-22,25-28,33-34,36-38H,5,11-13,16H2,1-4H3,(H,40,41)/t17-,21-,22-,25-,26-,27+,28-,33-/m0/s1 |
InChI Key |
CAVNCSPOUPHBCE-ZFMMTTMJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origin of Product |
United States |
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